3,5,6,8-Tetramethylphen.

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) with Methyl Substitutions

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of two or more fused benzene (B151609) rings. ox.ac.uk They are widespread in the environment, originating from both natural sources like forest fires and geological processes, and anthropogenic activities such as the incomplete combustion of fossil fuels. ox.ac.ukchemicalbook.com Methylated PAHs, a significant class of these compounds, are commonly found in crude oil and coal tar. researchgate.netcsic.es The number and position of methyl groups on the aromatic rings can significantly alter the physical, chemical, and toxicological properties of the parent PAH. researchgate.net For instance, methylation can enhance the solubility of PAHs in organic solvents and affect their behavior in the environment. unchainedlabs.com

Historical Context of Phenanthrene (B1679779) Derivative Chemistry

Phenanthrene itself was first isolated from coal tar in 1872. rsc.org The elucidation of its structure, an angular arrangement of three fused benzene rings, opened the door to the study of its vast family of derivatives. rsc.org Early research focused on understanding the fundamental reactions of the phenanthrene nucleus. Over the years, the development of more sophisticated synthetic and analytical techniques has allowed for the preparation and characterization of a wide array of substituted phenanthrenes, including those with multiple methyl groups. researchgate.netneu.edu.truhmreactiondynamics.org These studies have been crucial for various fields, from medicinal chemistry, where phenanthrene is a core structure in some drugs, to geochemistry, where its derivatives serve as important biomarkers. researchgate.netresearcher.life

Significance of Alkyl Substitution Patterns in Aromatic Systems

The substitution of alkyl groups, particularly methyl groups, onto an aromatic system has profound effects on its reactivity and physical properties. Alkyl groups are electron-donating, which generally activates the aromatic ring towards electrophilic substitution. acs.orgnih.gov The position of these groups directs incoming substituents to specific locations on the ring, a phenomenon governed by electronic and steric effects. arizona.edu In polymethylated phenanthrenes, the steric hindrance between adjacent methyl groups can cause significant distortion of the planar aromatic system. This distortion, known as the "buttressing effect," can lead to increased strain energy and altered chemical reactivity. researchgate.netacs.orgfrontiersin.org For example, studies on other tetramethylphenanthrene isomers have shown that this steric strain can influence the rates of reaction and the conformational stability of the molecule. frontiersin.orgnist.gov

Rationale for Dedicated Academic Investigation of 3,5,6,8-Tetramethylphenanthrene

While extensive research exists for several tetramethylphenanthrene isomers, a dedicated investigation into 3,5,6,8-tetramethylphenanthrene is warranted for several reasons. Primarily, as a specific isomer, its unique substitution pattern is expected to result in distinct spectroscopic and physical properties. A comprehensive study would provide valuable data for the identification of this compound in complex mixtures, such as crude oil, where it may serve as a specific geochemical marker. researchgate.netfrontiersin.org

Furthermore, the arrangement of methyl groups in 3,5,6,8-tetramethylphenanthrene is predicted to induce a unique degree of steric strain and electronic effects, which would provide a valuable data point for theoretical models of PAH reactivity and stability. Understanding the precise impact of this substitution pattern would contribute to a more complete picture of structure-property relationships within the broader class of polymethylated PAHs. While direct experimental data for 3,5,6,8-tetramethylphenanthrene is not widely available in public literature, its study is crucial for a comprehensive understanding of polymethylated phenanthrenes.

Research Findings on Tetramethylphenanthrenes

Due to the limited specific research on 3,5,6,8-tetramethylphenanthrene, this section presents findings on closely related and well-studied tetramethylphenanthrene isomers to infer the potential properties and areas of interest for the target compound.

Synthesis and Characterization

The synthesis of tetramethylphenanthrenes can be approached through various organic chemistry methodologies. One common method involves the photocyclization of appropriately substituted stilbenes. For instance, the synthesis of 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene (B14649077) has been achieved through the photolysis of a corresponding tetramethylstilbene derivative. acs.org It is plausible that a similar strategy, starting with a 3,5,6,8-tetramethyl-substituted stilbene (B7821643), could yield the target compound.

Another general approach to substituted phenanthrenes is the Bardhan-Sengupta phenanthrene synthesis, which involves the cyclization of a cyclohexanol (B46403) derivative onto an aromatic ring. rsc.org Adapting this classical synthesis to the specific substitution pattern of 3,5,6,8-tetramethylphenanthrene would require a carefully designed starting material.

Once synthesized, characterization would rely on standard spectroscopic techniques. The expected data for 3,5,6,8-tetramethylphenanthrene, based on its structure and data from other isomers, are outlined in the tables below. It is important to note that this data is predictive and awaits experimental verification.

Table 1: Predicted Spectroscopic Data for 3,5,6,8-Tetramethylphenanthrene

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to aromatic protons and four distinct methyl group protons. The chemical shifts and coupling patterns would be unique to this isomer. |

| ¹³C NMR | Resonances for all 18 carbon atoms, with distinct signals for the four methyl carbons and the fourteen phenanthrene core carbons, reflecting the molecule's symmetry. nih.gov |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 234, corresponding to the molecular formula C₁₈H₁₈. researcher.life Fragmentation patterns would likely involve the loss of methyl groups. nih.gov |

| UV-Vis Spectroscopy | Absorption bands in the ultraviolet region, characteristic of the phenanthrene aromatic system, with potential shifts due to the methyl substituents. nih.govlcms.cz |

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for 3,5,6,8-Tetramethylphenanthrene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | Multiple signals |

| Methyl Protons (C3) | ~2.4 | Singlet |

| Methyl Protons (C5) | ~2.5 | Singlet |

| Methyl Protons (C6) | ~2.5 | Singlet |

| Methyl Protons (C8) | ~2.4 | Singlet |

| Note: These are estimated values and would need to be confirmed by experimental data. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for 3,5,6,8-Tetramethylphenanthrene

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 140 |

| Methyl Carbons | 19 - 22 |

| Note: These are estimated values and would need to be confirmed by experimental data. |

Geochemical Significance

Polymethylated phenanthrenes are recognized as important biomarkers in geochemistry. The distribution and relative abundance of different isomers can indicate the type of organic matter input, the depositional environment, and the thermal maturity of source rocks and crude oils. researchgate.netfrontiersin.org While specific studies on 3,5,6,8-tetramethylphenanthrene as a biomarker are scarce, the analysis of tetramethylphenanthrene fractions (TeMPs) as a whole is a common practice in petroleum geochemistry. acs.orgfrontiersin.org A detailed characterization of 3,5,6,8-tetramethylphenanthrene would enable its specific identification and quantification in geological samples, potentially leading to the development of new, more precise maturity and source parameters.

Structure

2D Structure

3D Structure of Parent

Properties

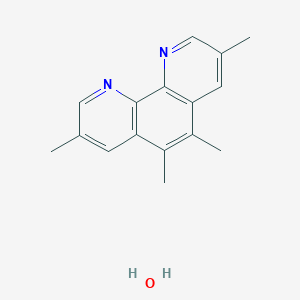

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

3,5,6,8-tetramethyl-1,10-phenanthroline;hydrate |

InChI |

InChI=1S/C16H16N2.H2O/c1-9-5-13-11(3)12(4)14-6-10(2)8-18-16(14)15(13)17-7-9;/h5-8H,1-4H3;1H2 |

InChI Key |

QIRNVJGTKQXWKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C(C=N3)C)C(=C2C)C)N=C1.O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5,6,8 Tetramethylphenanthrene and Its Direct Precursors

Classical Cyclization and Aromatization Strategies

Traditional methods for synthesizing the phenanthrene (B1679779) core often rely on a two-step process involving the formation of a dihydrophenanthrene intermediate followed by an aromatization step. These foundational strategies remain relevant in organic synthesis.

Mallory Photocyclization and Related Processes

The Mallory reaction is a powerful photochemical method for synthesizing phenanthrenes from stilbene (B7821643) precursors. wikipedia.org The reaction proceeds via an intramolecular cyclization of a cis-stilbene (B147466) derivative under ultraviolet (UV) irradiation to form a transient dihydrophenanthrene intermediate. wikipedia.orgnih.gov This intermediate is then oxidized to the stable aromatic phenanthrene system. wikipedia.org

For the synthesis of polysubstituted phenanthrenes, the starting stilbene must contain the desired substituents. A notable example related to the target compound is the synthesis of 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene (B14649077), which was achieved through the photolysis of trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene. acs.org This process demonstrates the viability of using a highly substituted stilbene to generate a correspondingly substituted phenanthrene core. The general mechanism involves the following steps:

Photochemical cis-trans isomerization of the stilbene.

Photocyclization of the cis-isomer to a dihydrophenanthrene.

Oxidation of the dihydrophenanthrene to the phenanthrene. nih.gov

An oxidizing agent, such as iodine or oxygen, is typically required to facilitate the final aromatization step by trapping the hydrogen from the dihydrophenanthrene intermediate. wikipedia.orgnih.govnih.gov The choice of solvent and oxidant can be optimized to improve yields and accommodate sensitive functional groups. nih.govresearchgate.net

Table 1: Example of Mallory Photocyclization for a Substituted Phenanthrene

| Starting Material | Product | Key Reagents | Reference |

|---|

Dehydrogenation Reactions for Phenanthrene Formation

Dehydrogenation is a critical aromatization step in many classical phenanthrene syntheses. Once a hydroaromatic phenanthrene precursor, such as an octahydrophenanthrene, is formed through cyclization, a dehydrogenating agent is used to introduce the aromatic rings.

A classic example is the Bardhan–Sengupta phenanthrene synthesis, which uses selenium as a dehydrogenating agent at high temperatures to aromatize the newly formed rings. wikipedia.org This method involves heating a cyclized intermediate, often derived from a tethered cyclohexanol (B46403) group, with selenium to produce the final phenanthrene. wikipedia.org Another approach involves the catalytic dehydrogenation of octahydrophenanthrene derivatives using palladium on charcoal at elevated temperatures.

These methods are effective for the final aromatization step but can require harsh conditions, which may not be suitable for substrates with sensitive functional groups.

Advanced Synthetic Routes to Tetramethylphenanthrene Core Structures

Modern synthetic chemistry offers more sophisticated and often more efficient routes to complex aromatic structures, including tandem processes and organometallic catalysis, which can build the desired molecular framework in fewer steps.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org20.210.105 These reactions are highly efficient in terms of atom economy and can rapidly build molecular complexity from simple starting materials. wikipedia.org20.210.105

For phenanthrene synthesis, a palladium-catalyzed domino reaction has been developed that uses aryl iodides and ortho-bromobenzoyl chlorides in a one-pot process. beilstein-journals.org This transformation proceeds through a sequence of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction. beilstein-journals.org Such a strategy could be adapted to use appropriately substituted starting materials to generate the 3,5,6,8-tetramethylphenanthrene core. The key advantage is the ability to construct the complex polycyclic system in a single, controlled sequence, often with high yields and compatibility with various functional groups. beilstein-journals.org

Organometallic Catalysis in Phenanthrene Synthesis

Transition-metal catalysis has revolutionized the synthesis of polycyclic aromatic hydrocarbons. Several methods using catalysts based on palladium, chromium, iron, and gold have been reported for phenanthrene synthesis. espublisher.comresearchgate.netacs.org

One innovative method involves the chromium-catalyzed annulation of a 2-biaryl Grignard reagent with an alkyne. acs.orgchemistryviews.org This reaction is notable because it uses the excess alkyne as a hydrogen acceptor, avoiding the need for an external oxidant. acs.orgchemistryviews.org By selecting a 2-biaryl Grignard reagent with the correct methylation pattern and reacting it with a suitably substituted alkyne, this method could provide a direct route to the tetramethylphenanthrene skeleton.

Table 2: Examples of Organometallic-Catalyzed Phenanthrene Synthesis

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Chromium/2,2′-bipyridine | 2-Biaryl Grignard Reagent + Alkyne | Uses excess alkyne as H-acceptor; no external oxidant needed. | acs.orgchemistryviews.org |

| Palladium/Norbornadiene | Aryl Iodide + ortho-Bromobenzoyl Chloride | One-pot domino reaction; involves C-H activation and decarbonylation. | beilstein-journals.org |

These organometallic routes often proceed under milder conditions than classical methods and offer greater functional group tolerance and regioselectivity. beilstein-journals.orgacs.org

Preparation of Key Intermediates

The success of any synthetic strategy depends on the availability of the necessary starting materials. For the synthesis of 3,5,6,8-tetramethylphenanthrene, the key intermediates are appropriately substituted stilbenes or biaryls.

The synthesis of polysubstituted stilbenes, the precursors for the Mallory reaction, can be achieved through various methods, such as the Knoevenagel condensation between an arylacetonitrile and an aromatic aldehyde, followed by further transformations. academie-sciences.fr

For organometallic routes, the synthesis of substituted 2-biaryl compounds is essential. The synthesis of 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene has been reported, which involves the preparation of complex dihydroxy precursors. rsc.orgpsu.edu The preparation of such precursors often involves multiple steps, including protection of functional groups, coupling reactions like the Ullmann condensation, and subsequent modifications to build the required substitution pattern before the final cyclization to the phenanthrene core. rsc.org

The preparation of these key intermediates is often the most challenging aspect of the total synthesis, requiring careful strategic planning to install the four methyl groups at the correct positions on the precursor molecule before the final ring-closing and aromatization steps.

Synthesis of Diaryl Precursors

The formation of the central phenanthrene skeleton is critically dependent on the successful synthesis of appropriately substituted diaryl compounds, which can be either biphenyls or 1,2-diarylethylenes (stilbenes).

One prominent method for creating the necessary C-C bond between the two aromatic rings is the Ullmann coupling . This reaction typically involves the copper-promoted homocoupling of an aryl halide. For instance, in the synthesis of a related sterically hindered phenanthrene, an iodoarene precursor was subjected to Ullmann conditions to form the corresponding biphenyl (B1667301) derivative, which then served as the direct precursor for cyclization. rsc.org A similar approach can be envisioned for tetramethyl-substituted analogues.

Another powerful strategy is the photochemical cyclization of stilbenes . The stilbene precursors themselves can be synthesized through various means. A direct route to trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene, a precursor for an alkoxylated phenanthrene, has been established, which serves as the substrate for a subsequent photolysis reaction to yield the phenanthrene core. acs.orgdss.go.th

More general methods for stilbene synthesis include the Knoevenagel condensation . This reaction can be used to prepare cyanodiarylethylenes, which are versatile intermediates. academie-sciences.fr For example, a substituted phenylacetonitrile (B145931) can be condensed with a substituted benzaldehyde (B42025) to form the diarylethylene backbone, which is then ready for cyclization. academie-sciences.fr Additionally, Wittig-type reactions provide a reliable pathway to stilbene derivatives from benzyl (B1604629) halides and aldehydes. researchgate.net

Routes to Hydroxylated and Alkoxylated Phenanthrene Derivatives (e.g., 4,5-Dihydroxy-1,3,6,8-tetramethylphenanthrene)

The introduction of oxygen-containing functional groups, such as hydroxyl (-OH) and alkoxy (-OCH3), is fundamental to accessing a wide range of phenanthrene derivatives. These groups are often incorporated into the diaryl precursors prior to the formation of the final tricyclic system.

A direct synthesis of 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene has been achieved through the photolysis of trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene. acs.orgdss.go.th This reaction represents an oxidative photocyclization where the stilbene is irradiated in the presence of an oxidizing agent to induce ring closure and subsequent aromatization. acs.orgacademie-sciences.fr

The corresponding dihydroxy derivative, 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene , is a known compound whose synthesis has been reported by Newman and Dali. rsc.orgnih.govosu.edu The synthesis of such 4,5-dihydroxyphenanthrenes typically begins with a 2,2'-disubstituted biphenyl. rsc.org For example, the synthesis of a t-butylated analog involved an Ullmann coupling to create a 2,2'-dimethoxybiphenyl (B32100) derivative, which was then cyclized. psu.edu The final step to obtain the diol involves the cleavage of the ether linkages. The demethylation of 4,5-dimethoxyphenanthrene to yield 4,5-dihydroxyphenanthrene can be accomplished by refluxing with agents like hydrobromic acid in acetic acid. nih.gov

Both reduction and oxidation reactions are crucial tools in the synthesis and modification of phenanthrene precursors.

Oxidative Manipulations: The most significant oxidative step in many syntheses is the photocyclodehydrogenation of stilbene precursors to form the phenanthrene aromatic system. academie-sciences.fr This reaction is typically carried out by irradiating the stilbene with a high-pressure mercury lamp in the presence of an oxidizing agent, such as iodine, and a scavenger for the HI produced, like propylene (B89431) oxide. academie-sciences.fr

The oxidation of the resulting phenanthrene derivatives is also a key transformation. While phenanthrene itself can be oxidized to 9,10-phenanthroquinone, the oxidation of more complex derivatives can be challenging. scribd.com The oxidation of 4,5-dihydroxy-1,3,6,8-tetramethylphenanthrene was found to yield an apparently polymeric product. psu.edu In contrast, the oxidation of the more sterically hindered 1,3,6,8-tetra-t-butylphenanthrene-4,5-diol with silver oxide produced a transient 4,5-quinone, which was highly reactive and rapidly rearranged. psu.edu

Reductive Manipulations: Reduction reactions are employed to modify functional groups or saturate parts of the aromatic core. Phenanthrene can be reduced with sodium and isopentanol to form 9,10-dihydrophenanthrene. scribd.com Specific functional groups on the phenanthrene skeleton can also be selectively reduced. For example, an acetoxyl group on a phenanthrene ring can be reduced to a hydroxyl group using lithium aluminum hydride (LiAlH₄). mdpi.com Similarly, keto-acid groups attached to a diaryl precursor have been successfully reduced using triethylsilane in trifluoroacetic acid. ijcce.ac.ir

Oxygen functionalities are typically introduced at the diaryl precursor stage rather than onto the pre-formed phenanthrene ring. For example, the synthesis of 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene starts with a dimethoxy-substituted stilbene. acs.org The synthesis of 4,5-dihydroxyphenanthrene begins with a dimethoxy-substituted biphenyl, which is later demethylated. rsc.orgnih.gov

The conversion of alkoxy groups to hydroxyl groups is a common final step. This dealkylation, often a demethylation, is frequently achieved using strong acids like HBr in acetic acid at elevated temperatures. nih.gov This provides a route from more stable, protected alkoxy derivatives to the reactive hydroxylated phenanthrenes.

Purification and Isolation Techniques in Phenanthrene Chemistry

The isolation and purification of phenanthrene derivatives are critical for obtaining materials with the high purity required for analytical characterization and further applications. A variety of techniques are employed, ranging from classical laboratory methods to more advanced industrial processes.

Chromatography and Crystallization: Column chromatography is a standard and widely used method for the purification of phenanthrene derivatives from reaction mixtures. academie-sciences.frnih.gov Silica gel is a common stationary phase, with eluents typically consisting of nonpolar solvents like petroleum ether or hexane, sometimes mixed with small amounts of a more polar solvent like ethyl acetate. researchgate.netdntb.gov.ua Following chromatography, crystallization from a suitable solvent is often used to obtain the final product in high purity. ijcce.ac.ir

Azeotropic Distillation: For large-scale purification, particularly for removing common impurities from coal tar-derived phenanthrene, azeotropic distillation is an effective technique. acs.org It has been shown that diethylene glycol can be used as a selective entrainer to effectively remove impurities such as fluorene (B118485) and carbazole (B46965) at reduced pressures. acs.org

Chemical Separation of Isomers: A significant challenge in phenanthrene chemistry is its separation from its structural isomer, anthracene (B1667546), due to their very similar physicochemical properties. acs.org One classical method involves treating the mixture with maleic anhydride, which selectively reacts with anthracene in a Diels-Alder reaction, allowing the unreacted phenanthrene to be separated. acs.org More recently, advanced methods based on supramolecular chemistry have been developed. A water-soluble molecular boat has been designed that selectively encapsulates phenanthrene over anthracene, allowing for its isolation from an aqueous solution by extraction with an organic solvent with over 98% purity. acs.org

Data Tables

Table 1: Properties of 3,5,6,8-Tetramethylphenanthrene and Related Compounds

| Compound Name | Molecular Formula | Key Identifier | Reference |

| 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene | C₂₀H₂₂O₂ | InChIKey: SNSDYOOUCIZWLL-UHFFFAOYAI | chemsynthesis.com |

| 4,5-Dihydroxy-1,3,6,8-tetramethylphenanthrene | C₁₈H₁₈O₂ | N/A | rsc.orgnih.gov |

| 2,4,5,7-Tetramethylphenanthrene | C₁₈H₁₈ | N/A | researchgate.netdntb.gov.ua |

| Phenanthrene | C₁₄H₁₀ | N/A | scribd.comacs.org |

| 9,10-Phenanthroquinone | C₁₄H₈O₂ | N/A | scribd.com |

Table 2: Summary of Key Synthetic Reactions

| Reaction Type | Description | Precursor Example | Product Example | Reference |

| Photocyclodehydrogenation | Oxidative ring-closure of a stilbene derivative using UV light and an oxidant like iodine to form the phenanthrene core. | trans-5,5'-Dimethoxy-2,2',4,4'-tetramethylstilbene | 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene | acs.orgacademie-sciences.fr |

| Ullmann Coupling | Copper-mediated homocoupling of aryl halides to form a biphenyl linkage. | 2-Iodo-3,5-dimethylanisole (analog) | 2,2'-Dimethoxy-4,4',6,6'-tetramethylbiphenyl (analog) | rsc.org |

| Demethylation | Cleavage of methyl ether bonds to yield hydroxyl groups, often using strong acid like HBr. | 4,5-Dimethoxyphenanthrene | 4,5-Dihydroxyphenanthrene | nih.gov |

| Oxidation | Conversion of a 4,5-phenanthrenediol (B12085175) to a quinone. | 1,3,6,8-Tetra-t-butylphenanthrene-4,5-diol | 1,3,6,8-Tetra-t-butylphenanthrene-4,5-quinone | psu.edu |

| Reduction | Saturation of the 9,10-double bond of the phenanthrene core. | Phenanthrene | 9,10-Dihydrophenanthrene | scribd.com |

Chemical Reactivity and Transformation Mechanisms of 3,5,6,8 Tetramethylphenanthrene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The phenanthrene (B1679779) nucleus has multiple positions where substitution can occur, and the regiochemical outcome is dictated by a combination of electronic and steric factors. The presence of four methyl groups on the 3,5,6,8-tetramethylphenanthrene backbone significantly influences its reactivity in these transformations.

Regioselectivity and Steric Effects of Methyl Groups

The methyl groups in 3,5,6,8-tetramethylphenanthrene are electron-donating, which generally activates the aromatic ring towards electrophilic attack. However, their positions also introduce considerable steric hindrance, which can direct incoming electrophiles to less crowded sites. Studies on closely related polymethylphenanthrenes provide valuable insights into these effects.

For instance, research on the acid-catalyzed detritiation of 9-tritiated polymethylphenanthrenes has shown that steric interactions between methyl groups can cause non-planarity in the aromatic rings. researchgate.net This distortion can lead to increased reactivity by diminishing the ground-state resonance stabilization. In the case of 3,4,5,6-tetramethylphenanthrene, a strained molecule, the reactivity at the 9-position is actually lower than predicted. researchgate.netresearcher.life This is attributed to a significant reduction in the conjugative interaction between the 3- and 9-positions due to the distortion. researchgate.net

Kinetic studies on the detritiation of various polymethylphenanthrenes highlight these complex interactions. The partial rate factors, which are a measure of reactivity at a specific position relative to benzene (B151609), demonstrate the influence of methyl group placement.

Table 1: Partial Rate Factors for Detritiation of Polymethylphenanthrenes

| Compound | Partial Rate Factor (at position 9) |

|---|---|

| 2,7-Dimethylphenanthrene | 12,950 |

| 3,6-Dimethylphenanthrene | 59,800 |

| 4,5-Dimethylphenanthrene | 38,300 |

| 2,4,5,8-Tetramethylphenanthrene | 230,000 |

| 3,4,5,6-Tetramethylphenanthrene | 356,000 |

Data sourced from Ansell and Taylor, J. Org. Chem. 1979. researchgate.netresearcher.life

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of 3,5,6,8-tetramethylphenanthrene are limited in the available scientific literature. However, work on related compounds provides some indication of expected reactivity.

Halogenation: Research on the bromination of 3,4,5,6-tetramethylphenanthrene has shown that it can be converted to the 9-bromo derivative. acs.org This suggests that the 9- and 10-positions of the phenanthrene core remain reactive sites for halogenation despite the presence of multiple methyl groups. The reaction likely proceeds through the addition of bromine across the 9,10-bond, followed by the elimination of hydrogen bromide to restore aromaticity. acs.org

Nitration: Detailed studies on the nitration of 3,5,6,8-tetramethylphenanthrene are not readily found in the surveyed literature. The nitration of unsubstituted phenanthrene is known to yield a mixture of products, and the directing effects of the four methyl groups in the target molecule would further complicate the product distribution. researchgate.net It is known that dication formation can occur with symmetrically substituted di- and tetramethylphenanthrenes in superacid media, which can influence the position of subsequent reactions. researchgate.net For 3,4,5,6-tetramethylphenanthrene, diprotonation has been observed to yield a mixture of 1,8- and 1,9-diprotonated species. researchgate.net

Oxidative Chemistry of Phenanthrene Derivatives

The oxidation of phenanthrenes can lead to a variety of products, including quinones, which are of interest due to their potential redox activity. The methyl substituents in 3,5,6,8-tetramethylphenanthrene are expected to influence the course of these oxidative transformations.

Birch Oxidation and Related Reductive Aromatization

Specific studies on the Birch reduction of 3,5,6,8-tetramethylphenanthrene are not available in the reviewed literature. The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source. chemistnotes.comlibretexts.org For polycyclic aromatic hydrocarbons like phenanthrene, the reduction typically occurs in the central ring. The presence of electron-donating methyl groups would be expected to decrease the rate of the Birch reduction, as they increase the electron density of the aromatic system, making the initial single-electron transfer less favorable. chemistnotes.com

Nucleophilic Attack and Addition Reactions

There is a lack of specific research in the available literature concerning nucleophilic attack and addition reactions directly on the aromatic core of 3,5,6,8-tetramethylphenanthrene. Aromatic systems are generally electron-rich and thus not susceptible to direct nucleophilic attack unless activated by strong electron-withdrawing groups, which are absent in this molecule. Nucleophilic addition reactions are more characteristic of carbonyl compounds, and as discussed, the corresponding stable quinones of 3,5,6,8-tetramethylphenanthrene are not readily formed. masterorganicchemistry.com

Photochemical Transformations and Rearrangements

There are no specific studies detailing the photo-oxidative aromatization reactions of 3,5,6,8-tetramethylphenanthrene. In general, the term "oxidative aromatization" refers to the conversion of a partially hydrogenated aromatic ring system into a fully aromatic one. mdpi.commdpi.comnih.gov Since 3,5,6,8-tetramethylphenanthrene is already a fully aromatic system, this type of reaction is not applicable.

However, related processes such as photo-oxidation are common for phenanthrenes. The photo-oxidation of the parent phenanthrene molecule, when irradiated in the presence of oxygen, is known to yield products such as 9,10-phenanthrenequinone. nih.gov It is plausible that 3,5,6,8-tetramethylphenanthrene could undergo a similar transformation to yield the corresponding tetramethyl-9,10-phenanthrenequinone, though specific experimental verification for this isomer is not documented.

No research findings describing intramolecular cyclizations where 3,5,6,8-tetramethylphenanthrene is the starting material have been identified. Intramolecular cyclization reactions are fundamental processes for the synthesis of polycyclic systems, such as the well-known Mallory photocyclization of stilbenes to form the phenanthrene core. researchgate.net A stable, fully aromatic compound like 3,5,6,8-tetramethylphenanthrene lacks the necessary functionality (e.g., unsaturated side chains) to undergo further intramolecular cyclization under typical photochemical conditions.

Functionalization and Derivatization Strategies

While general strategies exist for the functionalization of PAHs, specific methods and outcomes for the derivatization of 3,5,6,8-tetramethylphenanthrene have not been detailed in the available scientific literature.

Specific research on the modification of the methyl side chains of 3,5,6,8-tetramethylphenanthrene is not available. Generally, the methyl groups attached to an aromatic ring are benzylic positions and can be targeted for functionalization through free-radical reactions. Standard methods include benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation, which could introduce a bromo-methyl group. This functional handle could then be used for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. Similarly, oxidation of the methyl groups to carboxylic acids using strong oxidizing agents is a common transformation for methylated arenes, but specific conditions and yields for 3,5,6,8-tetramethylphenanthrene are not reported.

There is a lack of specific studies on the introduction of heteroatoms or functional groups onto the aromatic core of 3,5,6,8-tetramethylphenanthrene. The primary method for such functionalization is electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). core.ac.uk

Extensive research has been conducted on other isomers, such as 2,4,5,7-tetramethylphenanthrene and 3,4,5,6-tetramethylphenanthrene, revealing how methyl group positioning affects reactivity. researcher.liferesearchgate.netresearchgate.net For instance, studies on the acid-catalyzed hydrogen exchange at the 9-position of various polymethylphenanthrenes have provided detailed quantitative data on their reactivity. researcher.life However, due to the profound influence of substituent placement on the electronic and steric nature of the aromatic rings, these results cannot be directly extrapolated to the 3,5,6,8-isomer. Without specific experimental studies, the precise regioselectivity and reaction rates for the electrophilic substitution of 3,5,6,8-tetramethylphenanthrene remain undetermined.

Advanced Spectroscopic and Structural Elucidation of 3,5,6,8 Tetramethylphenanthrene and Its Derivatives

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Appearance Energy Studies:Research detailing the appearance energy studies, which provide insight into the energetics of fragmentation processes, for 3,5,6,8-tetramethylphenanthrene is not present in the searched scientific databases.

Further research or de novo synthesis and analysis of 3,5,6,8-tetramethylphenanthrene would be necessary to generate the data required for the requested article.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)acs.orgokstate.edu

Characteristic Absorption and Scattering Bands

The vibrational spectrum of 3,5,6,8-tetramethylphenanthrene is characterized by a combination of bands arising from the phenanthrene (B1679779) core and the four methyl substituents. The presence of an aromatic structure is typically confirmed by =C-H stretching vibrations near 3030 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. okstate.edu The methyl groups introduce additional characteristic bands.

Key expected vibrational bands include:

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated in the 3100-3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the phenanthrene skeleton.

Aliphatic C-H Stretching: Stronger bands from the methyl groups are expected in the 2975-2850 cm⁻¹ range, corresponding to both symmetric and asymmetric stretching modes.

Aromatic C=C Stretching: The 1620-1450 cm⁻¹ region will feature several sharp bands of variable intensity, which are characteristic of the C=C bond stretching within the fused aromatic rings. These are often referred to as ring "breathing" modes.

C-H Bending (In-plane and Out-of-plane): The fingerprint region, broadly from 1475 cm⁻¹ to 600 cm⁻¹, contains a complex pattern of bands. This includes in-plane bending vibrations for both aromatic and aliphatic C-H bonds, as well as out-of-plane (OOP) bending vibrations. The substitution pattern on the aromatic rings strongly influences the position and intensity of the C-H OOP bands, typically found between 900-675 cm⁻¹. okstate.edu

Table 1: Expected Characteristic Vibrational Bands for 3,5,6,8-Tetramethylphenanthrene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group | Weak to Medium |

| Aliphatic C-H Stretch | 2975 - 2850 | Functional Group | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Fingerprint | Variable, Sharp |

| CH₃ Asymmetric Bend | ~1460 | Fingerprint | Medium |

| CH₃ Symmetric Bend | ~1375 | Fingerprint | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Fingerprint | Strong |

Correlation with Molecular Vibrations

Each band in the IR and Raman spectra corresponds to a specific quantized vibrational motion within the 3,5,6,8-tetramethylphenanthrene molecule.

Stretching Vibrations: High-frequency bands (above 2800 cm⁻¹) are associated with the stretching and contracting of bonds, primarily C-H bonds. The energy of these vibrations is a function of the bond strength and the masses of the connected atoms. The distinct frequencies for aromatic versus aliphatic C-H stretching allow for clear identification.

Bending and Deformation Vibrations: The lower frequency fingerprint region is dominated by bending or deformation modes. These include scissoring, rocking, wagging, and twisting of the CH₂ and CH₃ groups, as well as in-plane and out-of-plane bending of the aromatic C-H bonds. The collective vibrations of the fused ring system (skeletal vibrations) also contribute significantly to this complex region, providing detailed structural information. DFT calculations are often employed to assign these complex vibrational modes definitively. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)researchgate.netresearchgate.net

Electronic spectroscopy provides critical information about the π-electronic system of 3,5,6,8-tetramethylphenanthrene. UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. Fluorescence spectroscopy measures the emission of light as electrons relax from an excited state back to the ground state.

π-Electronic Transitions and Aromaticity Studies

The UV-Vis spectrum of phenanthrene-based molecules is dominated by π→π* transitions. The parent phenanthrene molecule exhibits characteristic absorption bands, often labeled as the ¹Lₐ and ¹Lₑ bands, which arise from electronic transitions along the short and long axes of the molecule, respectively. researchgate.net The first absorption band, characterizing the S₁ ← S₀ transition, is the ¹Lₑ band. researchgate.net The absorption spectra for phenanthrene derivatives typically show intense bands between 250 and 275 nm, followed by less intense, structured bands at longer wavelengths up to 380 nm. researchgate.net These transitions are a direct consequence of the delocalized π-electron system, and their energies and intensities are a measure of the molecule's aromaticity and conjugation.

The fluorescence spectrum of phenanthrene typically shows emission with vibrational fine structure. The parent compound has an excitation peak at approximately 275 nm and an emission peak around 365 nm. aatbio.com

Influence of Substituents on Electronic Spectra

The addition of four methyl groups to the phenanthrene core at the 3, 5, 6, and 8 positions is expected to modify its electronic absorption and emission spectra. Methyl groups act as weak electron-donating groups (auxochromes) through an inductive effect. This typically leads to:

Bathochromic Shift (Red Shift): The electron-donating nature of the methyl groups slightly destabilizes the highest occupied molecular orbital (HOMO) and may stabilize the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap. This results in a shift of the absorption and emission maxima to longer wavelengths (a red shift) compared to unsubstituted phenanthrene.

Hyperchromic Effect: An increase in the molar absorptivity (intensity of absorption) is also commonly observed upon alkyl substitution of aromatic rings.

Table 2: Comparison of Electronic Spectra: Phenanthrene vs. Expected for 3,5,6,8-Tetramethylphenanthrene

| Compound | Typical Absorption Maxima (λₘₐₓ) | Expected Emission Maxima (λₑₘ) | Notes |

| Phenanthrene | ~250 nm, ~275 nm, ~295 nm researchgate.netaatbio.com | ~365 nm aatbio.com | Parent aromatic hydrocarbon. |

| 3,5,6,8-Tetramethylphenanthrene | Red-shifted relative to phenanthrene | Red-shifted relative to phenanthrene | Bathochromic shift due to electron-donating methyl groups. |

X-ray Crystallography for Solid-State Structure Determinationtandfonline.comnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of a molecule in its solid crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the molecular structure.

For 3,5,6,8-tetramethylphenanthrene, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular geometry. While the phenanthrene core is largely planar, the presence of four methyl groups can introduce steric strain, potentially causing slight distortions from planarity. tandfonline.com In particular, steric interactions between adjacent methyl groups or between a methyl group and a nearby proton can lead to puckering of the aromatic rings or out-of-plane displacement of the methyl carbon atoms. Studies on other methyl-substituted phenanthrenes have shown that overcrowding can lead to significant distortions, with C-C bonds in sterically hindered regions being elongated to 1.45–1.46 Å and bond angles enlarged to 122–123°. tandfonline.com The analysis would also detail the intermolecular packing forces in the crystal lattice, such as van der Waals interactions and potential π-π stacking, which govern the macroscopic properties of the solid material.

Table 3: Hypothetical Crystallographic Parameters for 3,5,6,8-Tetramethylphenanthrene

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pbca | Defines the specific symmetry elements within the crystal. |

| C-C Bond Lengths (Aromatic) | ~1.36 - 1.46 Å tandfonline.com | Deviations from the average indicate strain or localization of π-bonds. |

| C-C Bond Lengths (Methyl) | ~1.50 - 1.54 Å | Standard sp²-sp³ C-C bond length. |

| Planarity | Near-planar with possible minor distortions | Steric hindrance from methyl groups may cause slight puckering of the rings. tandfonline.com |

Crystal Packing and Intermolecular Interactions

The precise crystal structure of 3,5,6,8-tetramethylphenanthrene has not been detailed in publicly accessible crystallographic databases. However, its solid-state arrangement can be inferred from the well-established principles governing the crystal packing of polycyclic aromatic hydrocarbons (PAHs) and their substituted derivatives. The packing in such crystals is primarily dictated by a balance of attractive van der Waals forces, including π-π stacking interactions between the aromatic cores and weaker C-H···π interactions.

In unsubstituted phenanthrene, molecules typically arrange in a herringbone or parallel-displaced π-stacking motif to maximize attractive forces. The introduction of four methyl groups, as in 3,5,6,8-tetramethylphenanthrene, is expected to significantly modify this arrangement. The methyl groups at the 3- and 8-positions are located on the outer rings, while the methyl groups at the 5- and 6-positions are situated in the sterically crowded "fjord region." This specific substitution pattern would likely prevent a close, co-facial π-stacking arrangement due to steric hindrance.

Studies on analogously hindered compounds, such as 4,5-dibromophenanthrene, reveal that substituents in the fjord region force the phenanthrene core to twist, significantly distorting it from planarity. researchgate.net This molecular distortion, in turn, dictates the crystal packing. In the case of 4,5-dibromophenanthrene, the twisted molecules pack in layers with an anti-parallel orientation in adjacent layers. researchgate.net The distance between the centroids of the central rings in adjacent layers is approximately 4.03 Å, indicating a slipped stacking arrangement rather than direct overlap. researchgate.net

Table 1: Predicted Crystallographic Parameters for 3,5,6,8-Tetramethylphenanthrene Note: These are hypothetical values based on known structures of related substituted phenanthrenes.

| Parameter | Predicted Value | Comment |

| Chemical Formula | C₁₈H₁₈ | Based on the molecular structure. |

| Formula Weight | 234.34 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | Common systems for distorted PAHs. |

| Space Group | P2₁/c or Pbca | Centrosymmetric space groups are common for achiral molecules that may crystallize as racemates. |

| a (Å) | 10 - 15 | Unit cell dimensions are influenced by molecular size and packing. |

| b (Å) | 8 - 12 | |

| c (Å) | 15 - 20 | |

| **β (°) ** | 90 - 105 | For a monoclinic system. |

| Z | 4 | Number of molecules per unit cell. |

| Dominant Interactions | π-π stacking (slipped), C-H···π interactions | Steric hindrance from methyl groups prevents efficient co-facial stacking. |

Analysis of Strained and Non-Planar Aromatic Systems

The molecular structure of 3,5,6,8-tetramethylphenanthrene is notable for its inherent steric strain, which forces the aromatic system to deviate from planarity. The primary source of this strain is the steric repulsion between the methyl groups located at the C5 and C6 positions. These positions constitute the "fjord region" of the phenanthrene core, a concave bay where substituents are brought into close proximity.

In an idealized planar phenanthrene molecule, the distance between the hydrogen atoms on C4 and C5 is already at the limit of their van der Waals radii. Replacing these hydrogens with larger methyl groups, as seen with the C5 and C6 methyls in the target compound, creates significant steric clash. To alleviate this strain, the molecule must distort. This distortion typically involves an out-of-plane twisting of the phenanthrene backbone, resulting in a helical or helicoidal geometry.

X-ray crystallographic studies of similarly crowded phenanthrenes confirm this phenomenon. For instance, 4,5-dibromophenanthrene exhibits a substantial twist, with the mean planes of the two terminal benzene (B151609) rings angled at 28.5° relative to each other. researchgate.net Given that methyl groups have a larger van der Waals radius than bromine atoms, an even greater degree of distortion would be anticipated for 3,5,6,8-tetramethylphenanthrene. This non-planarity impacts the molecule's electronic properties, including its UV-Vis absorption spectrum and chiroptical properties, as the twisted structure is chiral. The racemization barrier for such twisted arenes can often be measured by dynamic NMR spectroscopy. beilstein-journals.org

Table 2: Comparison of Structural Parameters for Planar vs. Predicted Strained Phenanthrene Systems

| Parameter | Unsubstituted Phenanthrene (Planar) | Predicted 3,5,6,8-Tetramethylphenanthrene (Strained) |

| Overall Geometry | Planar | Non-planar, twisted/helical |

| End-to-End Dihedral Angle (C1-C10a-C10b-C9) | ~0° | Estimated > 30° |

| Intra-substituent Distance (C5···C6) | Not applicable | Significantly greater than in a hypothetical planar model |

| Aromaticity (HOMA index) | High (~0.9) | Slightly reduced due to bond length alternation |

| Chirality | Achiral | Chiral (exists as a racemic mixture of enantiomers) |

Advanced Analytical Techniques for Purity and Reaction Monitoring (e.g., Chromatography coupled with detection)

The analysis of 3,5,6,8-tetramethylphenanthrene, particularly for purity assessment and reaction monitoring, requires advanced analytical techniques capable of separating it from starting materials, byproducts, and, most importantly, its positional isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (MS), are the principal methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile and thermally stable compounds like methylated PAHs. High-resolution capillary columns with non-polar or mid-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) are used to separate isomers based on differences in their boiling points and interactions with the stationary phase. researchgate.net The successful separation of numerous PAH isomers is crucial because they often have very similar mass spectra, making chromatographic resolution essential for accurate identification. nih.gov For extremely complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior peak capacity and resolving power. researchgate.netumanitoba.ca

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase mode, is another powerful tool. Columns specifically designed for PAH analysis, such as those with C18 stationary phases, are commonly used with a mobile phase gradient of acetonitrile (B52724) and water. Detection can be achieved using a diode-array detector (DAD), which provides UV-Vis spectra for each peak, aiding in identification. For higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This allows for the precise quantification of the target compound even at very low concentrations and can distinguish between isomers based on subtle differences in fragmentation patterns under controlled conditions. nih.gov

These chromatographic methods are indispensable for reaction monitoring. By taking aliquots from a reaction mixture over time, a chemist can track the disappearance of reactants and the appearance of the 3,5,6,8-tetramethylphenanthrene product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of impurities. nih.govnih.gov Purity is assessed by integrating the peak area of the desired product relative to the total area of all peaks in the chromatogram.

Table 3: Exemplar Parameters for Chromatographic Analysis of 3,5,6,8-Tetramethylphenanthrene

| Parameter | GC-MS Method | HPLC-DAD/MS Method |

| Technique | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography |

| Column | 30-60 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | 100-150 mm x 2.1 mm ID, <3 µm particle size (e.g., C18 PAH-specific column) |

| Mobile Phase/Carrier Gas | Helium, constant flow (~1.2 mL/min) | Gradient of Water (A) and Acetonitrile (B) |

| Temperature Program | Initial temp ~100°C, ramp at 10°C/min to 320°C, hold for 10 min | Isocratic or gradient elution, e.g., 50% B to 100% B over 15 minutes |

| Injection Mode | Splitless, 1 µL at 280°C | 5 µL injection volume |

| Detector | Mass Spectrometer (Electron Ionization - EI, 70 eV) | Diode Array Detector (220-400 nm) and/or Mass Spectrometer (APCI/ESI) |

| Primary Use | Isomer separation, identification, purity assessment | Purity assessment, reaction monitoring, quantification |

Theoretical and Computational Studies of 3,5,6,8 Tetramethylphenanthrene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of molecules at the electronic level. For a novel or unstudied compound like 3,5,6,8-tetramethylphenanthrene, DFT would be the primary tool to predict its fundamental chemical and physical characteristics.

Prediction of Molecular Geometry and Electronic Structure

A foundational step in the computational analysis of 3,5,6,8-tetramethylphenanthrene would involve geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers would calculate the lowest energy conformation of the molecule. This would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. The planarity of the phenanthrene (B1679779) core might be distorted due to steric hindrance between the methyl groups, particularly between those at positions 5 and 6.

Following optimization, analysis of the electronic structure would yield insights into the molecule's reactivity and electronic properties. This typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. An electrostatic potential map would also be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic or nucleophilic attack.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a compound. For 3,5,6,8-tetramethylphenanthrene, theoretical spectra would be calculated and could be compared with experimental data if the compound were to be synthesized.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: Calculation of the vibrational frequencies would produce a theoretical infrared (IR) and Raman spectrum. This analysis helps identify the characteristic vibrational modes of the molecule, such as C-H stretches, aromatic ring vibrations, and methyl group deformations.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) would be employed to predict the electronic absorption spectrum. This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands and are determined by electronic transitions between molecular orbitals.

Investigation of Reaction Mechanisms and Transition States

Should 3,5,6,8-tetramethylphenanthrene be considered for a particular chemical transformation, DFT calculations would be essential for elucidating the reaction mechanism. Researchers could map the potential energy surface for a proposed reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations

While quantum mechanics provides a static, zero-kelvin view of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time and in larger systems, such as in a solvent or in the solid state.

Conformational Dynamics and Atropisomerism

For a molecule with bulky substituents like 3,5,6,8-tetramethylphenanthrene, MD simulations could explore its conformational landscape at different temperatures. A key area of investigation would be the potential for atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond. The steric clash between the methyl groups at the 5 and 6 positions could potentially create a significant barrier to rotation, leading to stable, separable enantiomers. MD simulations could be used to calculate the free energy barrier for this rotation and determine the likelihood of observing atropisomerism.

Intermolecular Interactions and Aggregation Behavior

MD simulations are the preferred method for studying how molecules interact with each other. For 3,5,6,8-tetramethylphenanthrene, simulations of multiple molecules in a simulation box (representing a liquid or solid phase) would reveal how they pack and aggregate. The dominant intermolecular forces, such as van der Waals interactions and π-π stacking of the aromatic cores, would be analyzed. The methyl groups would significantly influence this packing, potentially disrupting the efficient stacking typically seen in unsubstituted PAHs and thus affecting bulk properties like melting point and solubility.

Structure-Reactivity and Structure-Property Relationship Analysis

The positioning of four methyl groups on the phenanthrene core at the 3, 5, 6, and 8 positions significantly influences its chemical behavior and physical characteristics. Computational studies provide a powerful lens through which to examine these relationships at the molecular level.

Steric and Electronic Effects of Methyl Substituents

The methyl groups in 3,5,6,8-tetramethylphenanthrene introduce both steric and electronic perturbations to the parent phenanthrene framework. Electronically, methyl groups are known to be weakly electron-donating through an inductive effect (+I). This donation of electron density into the aromatic system can impact the molecule's reactivity towards electrophilic and nucleophilic reagents.

A hypothetical data table illustrating the potential impact of methyl substitution on electronic properties, based on general computational chemistry principles, is presented below. It is important to note that these are representative values and would require specific quantum chemical calculations for 3,5,6,8-tetramethylphenanthrene for validation.

| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenanthrene | ~0.0 | -5.80 | -1.50 | 4.30 |

| 3,5,6,8-Tetramethylphenanthrene | >0.0 (predicted) | Slightly Higher (predicted) | Slightly Higher (predicted) | Slightly Lower (predicted) |

Aromaticity and Stability Assessments (e.g., Triplet Energy and Biradical Character)

The aromaticity of a polycyclic aromatic hydrocarbon is a key determinant of its stability. While specific Nucleus-Independent Chemical Shift (NICS) calculations for 3,5,6,8-tetramethylphenanthrene are not found in the public domain, it is expected to retain a high degree of aromatic character in its individual benzene (B151609) rings.

The stability of the molecule can also be assessed by examining its excited states, particularly the lowest triplet state (T₁). The energy difference between the ground singlet state (S₀) and the T₁ state is a crucial parameter in photochemistry. For many PAHs, this singlet-triplet energy gap is an important factor in their photophysical behavior.

Biradical character, which refers to the contribution of electronic configurations with two unpaired electrons to the ground state wavefunction, is another important concept in the study of larger PAHs. While phenanthrene itself has a closed-shell electronic structure with negligible biradical character, the influence of methyl substitution on this property in 3,5,6,8-tetramethylphenanthrene has not been specifically documented in available theoretical studies.

A hypothetical data table presenting potential values for these stability-related properties is provided below for illustrative purposes. These values are based on general trends observed for substituted PAHs and would need to be confirmed by dedicated computational investigations.

| Compound | Calculated Triplet Energy (T₁) (kcal/mol) | Calculated Biradical Character (%) |

|---|---|---|

| Phenanthrene | ~62 | <1 |

| 3,5,6,8-Tetramethylphenanthrene | Slightly Lower (predicted) | Slightly Higher (predicted) |

Applications and Role in Advanced Chemical Research Excluding Clinical/safety

As a Model System for Substituted Polycyclic Aromatic Hydrocarbon Research

Alkylated PAHs are subjects of extensive research due to their prevalence in the environment and their varied physicochemical properties. While much of this research is centered on toxicology, these compounds also serve as important model systems in fundamental chemical studies. The systematic variation of the number and position of alkyl substituents on the aromatic backbone allows for in-depth investigations into structure-property relationships.

Research on alkylated phenanthrenes helps elucidate how substitution patterns affect:

Aromaticity and Electronic Properties: The electron-donating nature of methyl groups can modulate the electron density of the phenanthrene (B1679779) ring system, impacting its reactivity and spectroscopic properties.

Molecular Geometry: Steric interactions between adjacent methyl groups can lead to distortions from planarity, which in turn affects the molecule's packing in the solid state and its interaction with other molecules.

Solubility: The presence of alkyl groups generally increases the solubility of PAHs in organic solvents, facilitating their study and application in solution-phase chemistry.

By studying a range of isomers, including various tetramethylphenanthrenes, researchers can build comprehensive models that predict the behavior of more complex substituted PAHs.

In the Design and Synthesis of Novel Organic Materials

The rigid and planar structure of the phenanthrene core, combined with the functional handles provided by its substituents, makes it an attractive building block for the synthesis of novel organic materials.

Precursors for Advanced Functional Molecules

Substituted phenanthrenes are valuable precursors for the synthesis of more complex and functionalized molecules. The phenanthrene moiety can be incorporated into larger systems to impart specific electronic or photophysical properties. For instance, phenanthrene derivatives are used in the synthesis of:

Complex Natural Products: The phenanthrene skeleton is found in a variety of natural products, and synthetic methodologies developed for substituted phenanthrenes can be applied to the total synthesis of these complex molecules.

Pharmaceutical Agents: The phenanthrene core is a privileged scaffold in medicinal chemistry, and access to a variety of substituted derivatives is crucial for the development of new therapeutic agents. For example, 2,3,6,7-tetramethoxyphenanthren-9-amine serves as a precursor for 4-aza-2,3-dihydropyridophenanthrenes, which have been investigated for their biological activities. nih.gov

Organic Electronics: The electronic properties of phenanthrene make it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The substituents on the phenanthrene ring can be tailored to tune the material's charge transport properties and energy levels.

The table below provides examples of how phenanthrene derivatives are utilized as precursors.

| Precursor Class | Resulting Functional Molecule/Material | Potential Application Area |

| Substituted Phenanthrenes | Complex Natural Products | Pharmaceuticals, Agrochemicals |

| Aminophenanthrenes | Aza-heterocyclic compounds | Medicinal Chemistry |

| Functionalized Phenanthrenes | Phthalocyanines | Dyes, Catalysts, Photodynamic Therapy |

| Phenanthrene-based Monomers | Conjugated Polymers | Organic Electronics |

Studies in Molecular Recognition and Self-Assembly (if non-biological context)

The methyl groups would influence self-assembly in two ways:

Steric Hindrance: The position and size of the methyl groups can direct the geometry of self-assembled structures by preventing or favoring certain packing arrangements.

Solvation: The alkyl groups can enhance solubility, allowing for self-assembly processes to be studied in a wider range of solvents.

These properties are relevant for the bottom-up fabrication of nanostructured materials with potential applications in areas such as sensing and electronics.

Development of New Synthetic Methodologies

The synthesis of specifically substituted phenanthrenes, including tetramethylphenanthrene isomers, drives the development of new and efficient synthetic methods in organic chemistry. General strategies for phenanthrene synthesis that could be adapted for 3,5,6,8-tetramethylphenanthrene include:

Bardhan-Sengupta Synthesis: A classical method for the synthesis of phenanthrenes from a cyclohexanol (B46403) derivative. quimicaorganica.org

Haworth Synthesis: Involves the Friedel-Crafts acylation of an aromatic compound followed by cyclization and aromatization.

Ullmann Reaction: Can be used to couple two aryl halides to form a biaryl system, which can then be cyclized to form the phenanthrene core. quimicaorganica.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki and Heck couplings, offer versatile and efficient routes to substituted biaryls, which are key intermediates in phenanthrene synthesis. A palladium/norbornadiene-catalyzed domino one-pot reaction has been developed for the efficient construction of phenanthrene derivatives. beilstein-journals.org

Photocyclization of Stilbene (B7821643) Derivatives: The synthesis of 1,3,6,8-tetramethylphenanthrene (B14716115) has been reported via the photolysis of a corresponding stilbene derivative.

The development of these methodologies is crucial for providing access to a wide range of substituted phenanthrenes for further research and application.

Photophysical Research and Luminescent Properties (if applicable and non-biological)

The phenanthrene moiety is inherently fluorescent, and its photophysical properties can be tuned by the introduction of substituents. While specific data for 3,5,6,8-tetramethylphenanthrene is scarce, studies on other substituted phenanthrenes and related PAHs provide insights into its potential properties.

Fluorescence: Methyl substitution can influence the fluorescence quantum yield and the position of the emission and absorption bands. These effects are due to the electronic and steric influences of the methyl groups.

Aggregation-Induced Emission (AIE): Some aromatic molecules exhibit enhanced emission in the aggregated or solid state, a phenomenon known as AIE. nih.govmdpi.comresearchgate.net This property is highly desirable for applications in sensing and imaging. The substitution pattern of tetramethylphenanthrene could potentially lead to AIE behavior.

Host Materials for Phosphorescence: The rigid structure of the phenanthrene core can be utilized in the design of host materials for phosphorescent emitters in OLEDs.

The photophysical properties of substituted phenanthrenes are summarized in the table below.

| Property | Influence of Substitution | Potential Application |

| Absorption/Emission Wavelength | Can be red- or blue-shifted depending on the electronic nature and position of substituents. | Fluorescent probes, OLEDs |

| Fluorescence Quantum Yield | Can be enhanced or quenched by substituents. | Bright fluorophores |

| Excited State Lifetime | Can be altered by substitution, affecting processes like energy transfer. | Photoredox catalysis, sensing |

| Aggregation-Induced Emission | Can be promoted by specific substitution patterns that restrict intramolecular rotation in the solid state. | Solid-state lighting, bio-imaging |

Further research into the specific photophysical properties of 3,5,6,8-tetramethylphenanthrene would be valuable for understanding the fundamental principles of structure-property relationships in luminescent PAHs and for the development of new advanced materials.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

Currently, there are no specific, optimized synthetic routes reported for 3,5,6,8-tetramethylphenanthrene. Future research should prioritize the development of efficient and regioselective synthetic strategies.

Key Research Objectives:

Adaptation of Classical Methods: Investigation into the applicability of traditional phenanthrene (B1679779) syntheses, such as the Haworth and Pschorr cyclizations, using appropriately substituted precursors to achieve the desired 3,5,6,8-methylation pattern.

Modern Cross-Coupling Strategies: Exploration of modern cross-coupling reactions, such as Suzuki or Negishi couplings, to construct the phenanthrene core from smaller, functionalized aromatic fragments. This approach could offer greater control over the final substitution pattern.

Photocyclization Reactions: A promising avenue is the photocyclization of stilbene-type precursors. The synthesis of a stilbene (B7821643) with methyl groups at the appropriate positions could yield 3,5,6,8-tetramethylphenanthrene upon irradiation.

| Potential Synthetic Route | Key Precursors | Anticipated Challenges |

| Modified Haworth Synthesis | Substituted Naphthalene and Succinic Anhydride Derivatives | Regioselectivity of cyclization steps |

| Palladium-Catalyzed Annulation | Dihalobiphenyls and Alkynes | Catalyst optimization and control of side reactions |

| Photocyclization | Substituted Stilbenes | Quantum yield and purification from isomers |

Investigation of Advanced Chemical Transformations

The reactivity of the 3,5,6,8-tetramethylphenanthrene core is currently unknown. Future studies should focus on its functionalization to create novel derivatives with potentially interesting properties.

Areas for Investigation:

Electrophilic Aromatic Substitution: A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to determine the directing effects of the four methyl groups and identify the most reactive positions on the aromatic core.

Oxidation Chemistry: Exploration of oxidation reactions to form corresponding phenanthrenequinones. The resulting quinones could be valuable intermediates for the synthesis of more complex molecules.

Benzylic Functionalization: Investigation of reactions involving the methyl groups themselves, such as benzylic bromination followed by nucleophilic substitution, to introduce a wide range of functional groups.

| Transformation Type | Potential Reagents | Expected Product Class |

| Nitration | HNO₃/H₂SO₄ | Nitrotetramethylphenanthrenes |

| Bromination | NBS, light | Bromomethyl-tetramethylphenanthrenes |

| Oxidation | CrO₃, KMnO₄ | Tetramethylphenanthrenequinones |

Deeper Computational Modeling of Excited States and Reactivity

Computational chemistry offers a powerful tool to predict and understand the properties of 3,5,6,8-tetramethylphenanthrene before engaging in extensive laboratory work.

Future Computational Studies:

Electronic Structure and Aromaticity: Density Functional Theory (DFT) calculations to model the ground state electronic structure, aromaticity, and thermodynamic stability compared to other tetramethylphenanthrene isomers.

Excited State Calculations: Time-dependent DFT (TD-DFT) to predict the absorption and emission spectra, as well as to understand the nature of the singlet and triplet excited states. This is crucial for evaluating its potential in optoelectronic applications.

Reaction Mechanism Modeling: Computational modeling of potential reaction pathways for the chemical transformations described in section 7.2 to predict regioselectivity and activation barriers, thus guiding experimental design.

Development of New Analytical Techniques for Complex Derivatives

The analysis of polysubstituted PAHs and their derivatives is often challenging due to the presence of numerous isomers. The development of robust analytical methods will be essential for future research on 3,5,6,8-tetramethylphenanthrene.

Prospective Analytical Developments:

Chromatographic Separation: Development of high-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods capable of separating 3,5,6,8-tetramethylphenanthrene from its other isomers and complex reaction mixtures.

Mass Spectrometry: Utilization of advanced mass spectrometry (MS) techniques, such as GC-MS and LC-MS, for the unambiguous identification and quantification of the target compound and its derivatives.

Spectroscopic Characterization: Detailed Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy studies to build a comprehensive database of spectral data for 3,5,6,8-tetramethylphenanthrene and its derivatives, facilitating their identification in future work.

Role in Advanced Materials Science Beyond Current Scope

While currently speculative, the unique structure of 3,5,6,8-tetramethylphenanthrene suggests several avenues for its potential application in materials science.

Hypothetical Applications:

Organic Electronics: As a substituted PAH, it could be investigated as a building block for organic semiconductors, potentially for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The methyl groups could enhance solubility and influence molecular packing in the solid state.

Luminescent Materials: Following the computational studies of its excited states, derivatives of 3,5,6,8-tetramethylphenanthrene could be designed and synthesized to act as fluorescent probes or emitters in various sensing applications.

Host-Guest Chemistry: The rigid, planar structure of the phenanthrene core could be incorporated into larger supramolecular architectures, such as macrocycles or cages, for applications in molecular recognition and encapsulation.

| Potential Application Area | Key Property to Investigate | Example Derivative |

| Organic Semiconductors | Charge carrier mobility, solid-state packing | Functionalized tetramethylphenanthrenes |

| Fluorescent Probes | Quantum yield, sensitivity to environment | Tetramethylphenanthrene-boronic acids |

| Supramolecular Chemistry | Binding affinities, cavity size | Macrocycles containing the tetramethylphenanthrene unit |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.